N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a 3,4-dihydroisoquinoline moiety linked to a thiophene-substituted ethyl chain and a 2,4,6-trimethylbenzenesulfonamide group. This compound’s structural complexity arises from its hybrid heterocyclic framework, which combines aromatic (thiophene, benzene) and partially saturated (dihydroisoquinoline) systems. Its synthesis likely involves multi-step reactions, such as nucleophilic substitutions or cyclizations, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S2/c1-17-13-18(2)24(19(3)14-17)30(27,28)25-15-22(23-9-6-12-29-23)26-11-10-20-7-4-5-8-21(20)16-26/h4-9,12-14,22,25H,10-11,15-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHIHAQTPUEGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multi-step reactions starting from commercially available precursors. Key steps might include the formation of the dihydroisoquinoline ring system, introduction of the thiophene ring, and sulfonamide formation. These reactions usually require specific catalysts, solvents, and controlled temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthetic methods. This requires optimizing reaction conditions for large-scale operations, ensuring high yield and purity. Continuous flow reactors and high-efficiency purification techniques such as crystallization and chromatography might be employed to achieve the desired product quality.
Chemical Reactions Analysis
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CₙHₘN₂O₂S₂* | |
| Molecular Weight | ~450–500 g/mol (estimated) | |
| Sulfonamide Group | Electron-withdrawing, polar |
*Exact formula depends on substituent positions (not explicitly provided in sources).
Sulfonamide Group Reactions
The 2,4,6-trimethylbenzenesulfonamide moiety is prone to:
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Deprotection : Primary sulfonamides are challenging to deprotect, but conditions like TfOH or H2SO4 may cleave the N–S bond under harsh conditions .
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Cross-Coupling : Pd-catalyzed sulfonamidation with aryl nonaflates (e.g., using t-BuXPhos ligand and K₃PO₄ in tert-amyl alcohol) .
Dihydroisoquinoline Reactions
The 3,4-dihydroisoquinoline core enables:
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Oxidation : Conversion to fully aromatic isoquinoline derivatives using oxidants like MnO₂ or DDQ .
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Cyclization : Participation in Bischler-Napieralski-type reactions with nitriles or phenylethanols under Tf₂O catalysis .
Thiophene Substituent Reactivity
The thiophen-2-yl group may undergo:
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Electrophilic Substitution : Halogenation or nitration at the α-position (C3 or C5 of thiophene).
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Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (Pd catalysis) .
Bischler-Napieralski Cyclization
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Substrate : Phenylethanols + nitriles → 3,4-dihydroisoquinolines.
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Conditions : Tf₂O promotes tandem annulation via phenonium ion intermediates .
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Application : Synthesis of the dihydroisoquinoline core in the target compound .
Sulfonamidation
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Example : Pd-catalyzed coupling of aryl nonaflates with sulfonamides (yields: 60–90%) .
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Relevance : Key step in introducing the mesitylenesulfonamide group .
Oxidation to Isoquinolines
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Method : Microwave-assisted oxidation of dihydroisoquinolines to isoquinolines using MnO₂ .
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Outcome : Aromaticity enhances stability and alters electronic properties .
Functionalization of the Sulfonamide
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Deprotection | H2SO4, Δ | Free amine + mesitylenesulfonic acid |
| Pd-Catalyzed Coupling | t-BuXPhos, K₃PO₄, Ar–X | Aryl-functionalized sulfonamide |
Modification of the Dihydroisoquinoline
| Reaction Type | Conditions | Expected Product |
|---|---|---|
| Oxidation | DDQ, CH₂Cl₂, rt | Isoquinoline derivative |
| Reductive Alkylation | NaBH₃CN, RCHO | N-alkylated dihydroisoquinoline |
Challenges and Limitations
Scientific Research Applications
Chemical Profile
- Molecular Formula : C₂₂H₂₅N₃O₂S
- Molecular Weight : 379.5 g/mol
- CAS Number : 1049459-70-2
The compound exhibits a range of biological activities that make it of interest in medicinal chemistry:
- Anticancer Properties : Research indicates that derivatives of isoquinoline compounds often demonstrate anticancer activity. The compound's structure allows it to interact with various cellular targets, potentially inhibiting cancer cell proliferation and inducing apoptosis. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against human tumor cell lines in National Cancer Institute (NCI) assays .
- Enzyme Inhibition : The sulfonamide group in the compound may facilitate interactions with specific enzymes, potentially serving as an inhibitor for targets involved in cancer progression or other diseases. This mechanism is crucial for developing therapeutic agents aimed at modulating enzyme activity .
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives can provide neuroprotective benefits, possibly through antioxidant mechanisms or modulation of neurotransmitter systems. This application is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study 1: Anticancer Activity Assessment
A study conducted by the NCI evaluated the anticancer properties of a related compound featuring the same isoquinoline structure. The results showed a mean growth inhibition rate of 12.53% across a panel of sixty cancer cell lines when tested at a concentration of . This underscores the potential efficacy of isoquinoline-based compounds in cancer therapy .
Case Study 2: Mechanistic Studies
In vitro studies have demonstrated that compounds with similar structures can inhibit specific kinases involved in cancer signaling pathways. These studies utilized molecular docking techniques to predict binding affinities and elucidate mechanisms of action, highlighting the importance of structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. Understanding these interactions at the molecular level can provide insights into its biological effects and therapeutic potential.
Comparison with Similar Compounds
Key Structural Differences
Notable Observations:
- The target compound uniquely combines a thiophene-ethyl spacer with a dihydroisoquinoline group, distinguishing it from triazole-based sulfonamides (e.g., ) or benzothiazole-linked analogs (e.g., ).
- Unlike the trifluoromethyl-rich analog , the target compound’s benzenesulfonamide group is substituted with methyl groups , which may reduce electronegativity and alter lipophilicity.
Critical Insights :
- The target compound’s synthesis may parallel methods in , where base-mediated cyclization (e.g., NaOH) is used to form heterocycles. However, its thiophene-ethyl chain likely requires distinct halogenation or coupling steps.
- Unlike the thiourea linkage in , the target compound’s dihydroisoquinoline group suggests a Mannich-type reaction or reductive amination for assembly.
Spectral and Physicochemical Properties
IR and NMR Signatures
Analysis :
- The methyl groups on the target compound’s benzenesulfonamide would produce distinct 1H-NMR signals (δ 2.0–2.5 ppm) compared to the electron-withdrawing CF3 groups in .
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula and structure:
| Property | Details |
|---|---|
| Molecular Formula | C23H26N2O4S2 |
| Molecular Weight | 458.6 g/mol |
| CAS Number | 898452-61-4 |
The compound features a complex structure incorporating a dihydroisoquinoline moiety and a thiophene ring, which are known to contribute to various biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Dihydroisoquinoline : This is achieved through hydrogenation of isoquinoline derivatives.
- Alkylation with Thiophene : The thiophene group is introduced via alkylation reactions.
- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to form the sulfonamide group.
These synthetic routes are crucial for developing derivatives with enhanced biological activity.
The biological activity of this compound primarily involves interactions with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may modulate receptor activity, influencing signaling pathways that regulate physiological functions.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
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Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, compounds similar to this sulfonamide have demonstrated the ability to decrease perfusion pressure in isolated rat heart models .
Study Reference Compound Dose (nM) Effect on Perfusion Pressure Wu et al., 1999 Compound A 0.001 Decreased perfusion pressure Tilton et al., 2000 Compound B 0.001 Attenuated hypertrophy - Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through modulation of specific signaling pathways.
Study on Cardiovascular Impact
A significant study evaluated the cardiovascular impact of similar sulfonamide derivatives. The researchers found that certain compounds could effectively reduce coronary resistance and alter blood pressure dynamics, indicating a potential therapeutic role in managing cardiovascular diseases .
Q & A
Q. What are the key synthetic pathways for preparing N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Step 1 : Formation of the 3,4-dihydroisoquinoline core using coupling agents like EDCI and DMAP for amide bond formation (similar to methods in and ).
- Step 2 : Introduction of the thiophen-2-yl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling (as seen in for analogous thiophene derivatives).
- Step 3 : Sulfonylation of the ethylamine intermediate with 2,4,6-trimethylbenzenesulfonyl chloride under anhydrous conditions (referenced in and ).
Critical parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and purification via column chromatography or recrystallization .
Q. How is structural characterization performed for this compound?
Characterization involves:
- 1H NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.6 ppm), and dihydroisoquinoline NH (δ 3.5–4.0 ppm) (as in and ).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) around m/z 500–550, confirming molecular weight.
- HPLC : Purity validation (>95%) using reverse-phase C18 columns (methods from and ).
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of intermediates?
Yield optimization requires:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency, while THF improves coupling reactions ( and ).
- Catalyst Screening : DMAP accelerates amide bond formation (0.1–1.0 eq.), reducing side-product formation .
- Temperature Gradients : Lower temperatures (0–5°C) minimize decomposition during sulfonylation ().
A case study showed a 72.6% yield improvement for a similar tetrahydroquinoline derivative by adjusting solvent and catalyst ratios .
Q. What computational methods are suitable for predicting binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like acetylcholinesterase (analogous to and ).
- MD Simulations : GROMACS or AMBER can predict stability of ligand-enzyme complexes over 100-ns trajectories.
For example, a related sulfonamide compound showed strong binding to the active site of iNOS (ΔG = −9.2 kcal/mol) via hydrophobic and π-π interactions .
Q. How to resolve contradictions in enzyme inhibition data across studies?
Contradictions arise due to:
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength).
- Compound Purity : Impurities >5% can skew IC50 values (validate via HPLC, as in ).
A systematic approach involves:- Repeating assays with standardized protocols (e.g., NOS inhibition assays in ).
- Cross-validating with orthogonal methods (e.g., SPR for binding affinity).
Q. What strategies enhance the compound’s metabolic stability?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., CF3) at the benzenesulfonamide moiety to reduce CYP450-mediated oxidation ( and ).
- Prodrug Design : Mask the sulfonamide group with ester linkages, improving bioavailability (methods from ).
A study on a fluorobenzamide analog showed a 3.5-fold increase in half-life after methylation of the thiophene ring .
Methodological Considerations
Q. How to design SAR studies for derivatives of this compound?
- Core Modifications : Vary substituents on the dihydroisoquinoline (e.g., Cl, OCH3) and thiophene (e.g., methyl, Br) groups.
- Activity Mapping : Test derivatives against panels of enzymes (e.g., cholinesterases, kinases) using high-throughput screening ().
- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity (applied in for fluorobenzo[d]thiazol derivatives).
Q. What are the challenges in scaling up the synthesis for preclinical trials?
- Purification Bottlenecks : Replace column chromatography with continuous flow crystallization ().
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (>150°C for most intermediates).
A pilot-scale synthesis of a related compound achieved 85% yield by switching from batch to flow chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
